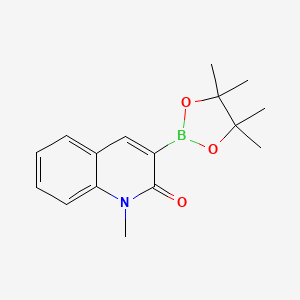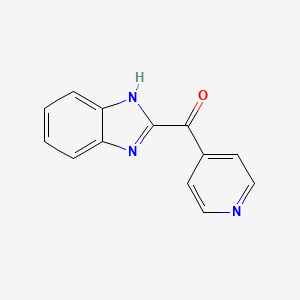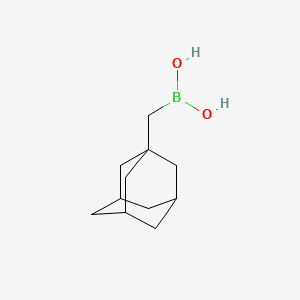
2-Cyclopropyl-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method includes the direct amination of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Bromination: Bromination of the compound can be achieved using bromine in the presence of a catalyst.
Acetylation: The amino group can be acetylated using acetic anhydride.
Major Products Formed
Brominated Derivatives: Bromination can yield mono- or poly-brominated products depending on the reaction conditions.
Acetylated Derivatives: Acetylation results in the formation of acetamides.
Scientific Research Applications
2-Cyclopropyl-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methylaniline involves its interaction with various molecular targets. The amino group in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-methylaniline
- 2-Cyclopropyl-6-methylaniline
- 2-Cyclopropyl-5-ethylamine
Uniqueness
2-Cyclopropyl-5-methylaniline is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4,11H2,1H3 |
InChI Key |
AZOPINOAUBFEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)

![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)

![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)

